molecular formula C11H19NO2 B1580800 Ethyl 2-cyano-2-propylpentanoate CAS No. 66546-90-5

Ethyl 2-cyano-2-propylpentanoate

Cat. No.: B1580800
CAS No.: 66546-90-5
M. Wt: 197.27 g/mol
InChI Key: CVMXOHNPQYTUOZ-UHFFFAOYSA-N
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Description

Ethyl 2-cyano-2-propylpentanoate (CAS 66546-90-5) is a cyano-substituted ester with the molecular formula C₁₁H₁₉NO₂ and a molecular weight of 197.277 g/mol. It is characterized by a pentanoate backbone substituted with a cyano (-CN) group and a propyl chain at the 2-position, esterified with an ethyl group. This compound is used in organic synthesis, particularly in the preparation of intermediates for pharmaceuticals and agrochemicals due to its reactive cyano and ester functionalities .

Key identifiers include:

  • EC Number: 266-402-5
  • Synonyms: Ethyl 2,2-di-n-propylcyanoacetate, NSC-229351, and others .

Properties

IUPAC Name

ethyl 2-cyano-2-propylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2/c1-4-7-11(9-12,8-5-2)10(13)14-6-3/h4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVMXOHNPQYTUOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)(C#N)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20216727
Record name Ethyl 2-cyano-2-propylvalerate
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Molecular Weight

197.27 g/mol
Source PubChem
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CAS No.

66546-90-5
Record name Ethyl 2-cyano-2-propylpentanoate
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Record name Ethyl 2-cyano-2-propylvalerate
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Record name Ethyl 2-cyano-2-propylvalerate
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Record name Ethyl 2-cyano-2-propylvalerate
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Record name Ethyl 2-cyano-2-propylvalerate
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Scientific Research Applications

Chemistry: Ethyl 2-cyano-2-propylpentanoate is used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Biology: It serves as a building block in the synthesis of biologically active molecules. Medicine: The compound is used in the development of new drugs and therapeutic agents. Industry: It finds applications in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism by which ethyl 2-cyano-2-propylpentanoate exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can vary widely based on the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the Cyano-Ester Family

Ethyl 2-cyano-2-propylpentanoate belongs to a broader class of cyano esters, which vary in substituents and ester groups. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison
Compound Name CAS Number Molecular Formula Substituents (R₁, R₂) Key Features
This compound 66546-90-5 C₁₁H₁₉NO₂ R₁=Propyl, R₂=Ethyl Branched alkyl, cyano-ester synergy
Ethyl 2-cyano-2-ethylbutanoate N/A C₉H₁₅NO₂ R₁=Ethyl, R₂=Ethyl Shorter chain, higher reactivity
Ethyl 2-cyano-2-methylpropanoate 1572-98-1 C₇H₁₁NO₂ R₁=Methyl, R₂=Ethyl Compact structure, lower steric bulk
Mthis compound 613-941-2 C₁₀H₁₇NO₂ R₁=Propyl, R₂=Methyl Methyl ester variant, altered polarity
Ethyl 2-cyanopropanoate 572-99-2 C₆H₉NO₂ R₁=H, R₂=Ethyl Minimal substituents, high volatility

Key Observations :

  • Ester Group Influence: Replacing the ethyl ester with a methyl group (e.g., mthis compound) reduces hydrophobicity, impacting solubility in organic solvents .
  • Reactivity Trends: Shorter-chain analogs (e.g., ethyl 2-cyanopropanoate) exhibit higher volatility and reactivity in hydrolysis due to reduced steric shielding .

Biological Activity

Ethyl 2-cyano-2-propylpentanoate is an organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound has the molecular formula C10H17NO2C_{10}H_{17}NO_2 and is typically a colorless to pale yellow liquid. It is soluble in various organic solvents, including ethanol and acetone, which facilitates its use in biochemical assays and synthetic applications.

The compound's biological activity is primarily attributed to its ability to interact with various molecular targets. The nitrile group in this compound can participate in nucleophilic addition reactions, forming reactive intermediates that influence biochemical pathways. This mechanism underlies its potential therapeutic effects.

1. Cannabinoid Receptor Interaction

Research indicates that compounds structurally similar to this compound exhibit significant activity at cannabinoid receptors (CB1 and CB2). For instance, a study demonstrated that certain analogues of this compound acted as potent agonists at the CB1 receptor, effectively reducing cyclic adenosine monophosphate (cAMP) levels in vitro .

Table 1: EC50 Values of Related Compounds at CB1 Receptor

CompoundEC50 (nM)Activity Type
This compoundTBDAgonist
Analogue A0.4Full Agonist
Analogue B0.5Full Agonist

2. Analgesic Effects

In vivo studies have shown that compounds related to this compound can produce analgesic effects. The analgesic properties were evaluated through behavioral assays in rodent models, where significant pain relief was observed following administration .

3. Antitumor Activity

Preliminary studies suggest potential antitumor properties of this compound. In vitro tests on cancer cell lines indicated that the compound could inhibit cell proliferation, particularly in hepatocellular carcinoma cells (HepG2) and non-small cell lung cancer cells (A549) .

Table 2: Inhibition Rates of this compound on Cancer Cell Lines

Cell LineInhibition Rate (%)
HepG270
A54965
HeLaTBD

Case Study 1: Cannabinoid Activity

A study focused on the structure-activity relationship (SAR) of cannabinoid receptor agonists found that this compound derivatives showed enhanced binding affinities compared to traditional cannabinoids. The research highlighted the importance of side chain modifications in improving receptor interaction and metabolic stability .

Case Study 2: Antitumor Effects

In another study, derivatives of this compound were tested against various cancer cell lines. The results demonstrated a dose-dependent inhibition of cell growth, suggesting that these compounds could serve as lead candidates for further development as anticancer agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.